7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Description
This compound is a spirocyclic hybrid featuring a fused indole-quinoline core with a pyrrole substituent at the 2' position. Key structural elements include:
- Spiro junction: Connects indole and quinoline moieties, enforcing rigidity and influencing stereoelectronic properties.
- 7',7'-Dimethyl groups: Provide steric hindrance, enhancing stability against enzymatic degradation .
- 3'-Carbonitrile: Enhances electrophilicity and may improve bioavailability through dipole interactions .
- 1H-Pyrrole substituent: Introduces π-electron density, enabling interactions with aromatic residues in biological targets .
The molecular formula is C₃₀H₂₅N₅O₂, with a calculated molecular weight of 487.56 g/mol. Its logP (0.93, estimated) suggests moderate lipophilicity, balancing membrane permeability and solubility .
Properties
IUPAC Name |
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-pyrrol-1-ylspiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c1-28(2)16-23-25(24(34)17-28)29(20-12-6-7-13-22(20)31-27(29)35)21(18-30)26(32-14-8-9-15-32)33(23)19-10-4-3-5-11-19/h3-15H,16-17H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLETWQRUKCGQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC=C5)N6C=CC=C6)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301102125 | |
| Record name | 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889952-99-2 | |
| Record name | 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889952-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301102125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Key Reactive Sites
| Position | Functional Group | Reactivity |
|---|---|---|
| C2/C5' | Ketones (dioxo) | Susceptible to nucleophilic addition, reduction, or condensation |
| C3' | Cyanide (carbonitrile) | Hydrolysis to carboxylic acid/amide or reduction to amine |
| C2' | Pyrrole substituent | Electrophilic aromatic substitution (e.g., halogenation) |
| N1' | Phenyl-substituted nitrogen | Potential for alkylation or coordination chemistry |
| Spiro junction | Quinoline-indole fusion | Conformational strain influencing ring-opening/annulation |
Ketone Transformations
The dioxo groups at positions 2 and 5' exhibit classical ketone reactivity:
-
Reduction : Catalytic hydrogenation (H₂/Pd) converts ketones to secondary alcohols, though steric hindrance from the spiro system may slow kinetics.
-
Condensation : Reaction with hydrazines forms hydrazones, useful for crystallography or further cyclization.
Cyanide Group Modifications
The C3'-carbonitrile group enables:
-
Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions yield carboxylic acid (-COOH) or amide (-CONH₂), respectively.
-
Reduction : LiAlH₄ reduces -CN to -CH₂NH₂, introducing a primary amine for downstream functionalization.
Pyrrole Ring Electrophilic Substitution
The 1H-pyrrol-1-yl substituent undergoes:
-
Halogenation : Electrophilic bromination at α-positions using NBS (N-bromosuccinimide) .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on directing effects from adjacent substituents .
Ring-Opening Reactions
The spiro[indole-3,4'-quinoline] core may undergo acid-catalyzed cleavage at the spiro carbon, generating linear intermediates for further derivatization. For example:
This reactivity parallels spirooxindole systems .
Annulation Reactions
The strained spiro system facilitates [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Computational studies suggest activation energies of ~25 kcal/mol for such processes .
Methyl Group Effects
The 7',7'-dimethyl groups:
-
Steric shielding : Protect the quinoline ring from axial electrophiles.
-
Electronic effects : Donate electrons via hyperconjugation, modulating reaction rates at adjacent positions.
Phenyl Group Interactions
The N1'-phenyl substituent:
-
Directs electrophiles to para positions in Friedel-Crafts alkylation.
-
Participates in π-stacking with aromatic reagents (e.g., in Suzuki-Miyaura couplings).
Comparative Reactivity with Structural Analogs
Stability Under Reaction Conditions
| Condition | Stability | Decomposition Pathway |
|---|---|---|
| Acidic (pH < 3) | Moderate | Hydrolysis of nitrile and spiro cleavage |
| Basic (pH > 10) | Low | Rapid ketone enolate formation |
| Thermal (>150°C) | Poor | Retro-Diels-Alder fragmentation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycles: Quinoline (target) vs. pyrano () or thiazole () cores alter aromatic stacking and binding pocket compatibility. The quinoline system in the target compound may enhance π-π interactions compared to pyrano or pyrrolizin systems .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 3'-CN in the target and improves metabolic stability but reduces solubility compared to carboxylates (e.g., ).
- Pyrrole vs. Pyrazole : The pyrrole in the target compound (vs. pyrazole in ) offers distinct H-bonding and charge-transfer capabilities .
The target’s balanced logP (0.93) and polar surface area (86.63 Ų, estimated) suggest suitability for CNS targets .
Research Findings and Implications
Reactivity and Stability
- The 7',7'-dimethyl groups hinder oxidation at the quinoline ring, contrasting with chloro-substituted analogs prone to elimination (e.g., ).
- The 3'-CN group may participate in click chemistry for bioconjugation, a strategy less feasible in carboxylate-containing analogs .
Q & A
What are the key considerations in designing a scalable synthesis route for 7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile, particularly in optimizing reaction yield and purity?
Basic Research Question
Methodological Answer:
Scalable synthesis requires optimizing reaction parameters such as solvent polarity, temperature, and catalyst selection. For spiro compounds like this, cyclocondensation reactions are often employed. Evidence from analogous spiro[indole-pyrrolizidine] syntheses (e.g., 1,1',2,2',5',6',7',7'a-octahydrospiro[indole-3,3'-pyrrolizine]-2-one derivatives) highlights the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction rates . Purification via recrystallization from ethanol or methanol is critical for isolating high-purity crystalline solids, as confirmed by melting points and NMR data .
Table 1: Example reaction conditions and yields for analogous spiro compounds
| Compound ID | Substituents | Yield (%) | Purification Method | Analytical Validation |
|---|---|---|---|---|
| 4d | 4-Nitrophenyl | 75 | Ethanol recrystallization | 1H/13C NMR, MS, m.p. 182°C |
| 4e | Phenyl | 82 | Methanol recrystallization | 1H/13C NMR, MS, m.p. 175°C |
| 4j | 2-Oxopyrrolidin-1-yl | 68 | Column chromatography | 1H/13C NMR, MS |
How can researchers resolve discrepancies observed in 1H and 13C NMR spectral data during the structural elucidation of spiro[indole-quinoline] derivatives?
Basic Research Question
Methodological Answer:
Discrepancies in NMR data often arise from dynamic stereochemical effects or impurities. For example, in spiro compounds, restricted rotation around the spiro center can lead to signal splitting. To address this:
Variable Temperature NMR (VT-NMR): Perform experiments at elevated temperatures to coalesce split signals, confirming dynamic equilibria .
2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the spiro carbon (δ ~75 ppm) and adjacent protons can confirm connectivity .
Comparative Analysis: Cross-reference with literature data for analogous compounds (e.g., 1H chemical shifts for pyrrole protons typically appear at δ 6.5–7.2 ppm) .
What advanced spectroscopic techniques are recommended for confirming the stereochemical configuration of the spiro center in this compound?
Advanced Research Question
Methodological Answer:
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. For example, the crystal structure of 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (a related compound) confirmed substituent orientation via bond angles and torsion angles .
NOESY/ROESY: Detect spatial proximity between protons across the spiro junction. A NOE correlation between the indole H-4 and quinoline H-6' would support a specific stereoisomer .
Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for different stereoisomers to identify the most probable configuration.
How do substituents on the pyrrole ring influence the reactivity and regioselectivity in the synthesis of spiro[indole-quinoline] derivatives?
Advanced Research Question
Methodological Answer:
Substituents modulate electronic and steric effects, impacting reaction pathways. Evidence from substituent-dependent syntheses shows:
- Electron-Withdrawing Groups (EWGs): Nitro or cyano groups (e.g., 4d) increase electrophilicity at the pyrrole α-position, favoring nucleophilic attack and spirocyclization .
- Steric Hindrance: Bulky substituents (e.g., benzyl in 3g) reduce yields by impeding access to reactive sites. For example, 3g (81% yield) vs. 3j (87% yield) highlights steric effects .
- Regioselectivity: Electron-donating groups (e.g., methyl in 3j) direct reactions to para positions, as seen in the preferential formation of 3j over ortho-substituted analogs .
Table 2: Substituent effects on synthesis outcomes
| Compound ID | Substituent | Yield (%) | Key Observation |
|---|---|---|---|
| 3f | Vinyl | 88 | High yield due to low steric hindrance |
| 3g | Benzyl | 81 | Reduced yield from steric effects |
| 3j | Methyl-phenyl | 87 | Enhanced regioselectivity via EDG effects |
What methodological approaches are employed to validate the crystallographic data of complex spiro compounds, and how can such data resolve ambiguities in structural assignments?
Advanced Research Question
Methodological Answer:
Multi-Technique Validation: Cross-validate X-ray data with NMR and MS. For example, the crystal structure of a related pyrrole-dione (I) confirmed the planar geometry of the pyrrole ring, aligning with NMR-derived coupling constants .
Residual Density Maps: Analyze electron density maps to identify disordered solvent molecules or partial occupancies, which are common in spiro systems due to conformational flexibility.
Cambridge Structural Database (CSD) Comparison: Compare bond lengths and angles with similar compounds (e.g., spiro C-C bonds average 1.54 Å) to detect anomalies .
How can researchers address conflicting data between theoretical calculations and experimental observations in the spectral properties of spiro[indole-quinoline] derivatives?
Advanced Research Question
Methodological Answer:
Solvent Effects: Simulate NMR shifts using implicit solvent models (e.g., PCM for DMSO) to account for solvent-induced shifts.
Conformational Sampling: Use molecular dynamics (MD) to explore low-energy conformers. For example, a 15° deviation in dihedral angles between calculated and observed structures can explain chemical shift discrepancies .
Error Analysis: Quantify systematic errors in DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets to refine computational protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
